5-Bromo-6-chloro-1-methylbenzimidazol-2-amine
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Overview
Description
5-Bromo-6-chloro-1-methylbenzimidazol-2-amine: is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazoles are known to interact with a variety of biological targets. For example, some benzimidazoles are used as anthelmintic drugs, where they bind to the protein tubulin, inhibiting microtubule polymerization, which disrupts vital processes in parasitic worms .
Mode of Action
The interaction of benzimidazoles with their targets often results in the disruption of essential biological processes. In the case of anthelmintic benzimidazoles, the disruption of microtubule polymerization leads to the death of the parasitic worms .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their specific targets. For instance, by inhibiting microtubule polymerization, they can disrupt cell division and other processes dependent on the cytoskeleton .
Pharmacokinetics
The ADME properties of benzimidazoles can vary widely depending on their specific chemical structure. Some benzimidazoles are well absorbed and widely distributed in the body, while others might have different pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of benzimidazoles depend on their specific targets and mode of action. In general, they can lead to the death of targeted cells or organisms, or modulate specific cellular functions .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. Some benzimidazoles are also known to act as corrosion inhibitors, suggesting that they can interact with their environment in complex ways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromo-3-chloroaniline with formic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes halogenation, nitration, and reduction steps to introduce the bromine and chlorine substituents, followed by cyclization to form the benzimidazole core. The final step involves methylation of the benzimidazole ring to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products:
- Substitution reactions can yield various substituted benzimidazole derivatives.
- Oxidation can lead to the formation of benzimidazole N-oxides.
- Coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and antiviral properties. Its benzimidazole core is known to inhibit various enzymes and receptors, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science.
Comparison with Similar Compounds
5-Bromo-6-chlorobenzimidazole: Lacks the methyl group, making it less lipophilic.
6-Chloro-1-methylbenzimidazole: Lacks the bromine substituent, affecting its reactivity.
5-Bromo-1-methylbenzimidazole: Lacks the chlorine substituent, altering its electronic properties.
Uniqueness: 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine is unique due to the presence of both bromine and chlorine substituents along with a methyl group. This combination of substituents enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-6-chloro-1-methylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIOINJSFSMFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1N)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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